Secnidazole-d6
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Overview
Description
Secnidazole-d6 is a deuterium-labeled derivative of Secnidazole, an orally active azole antibiotic. This compound is primarily used in scientific research as a tracer due to its stable heavy isotopes of hydrogen. Secnidazole itself is known for its longer half-life compared to metronidazole and is effective against vaginosis-associated bacteria .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Secnidazole-d6, like its parent compound Secnidazole, is known to interact with various enzymes and proteins. Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion damages and kills the target pathogen . This compound is found to be metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes .
Cellular Effects
This compound, similar to Secnidazole, has effects on various types of cells and cellular processes. Secnidazole is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa . It is active against the vaginosis-associated bacteria and has the potential for bacterial vaginosis research .
Molecular Mechanism
This compound shares the same molecular mechanism as Secnidazole. Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion then binds to DNA, causing loss of the helical structure, strand breakage, and impairment of DNA function .
Temporal Effects in Laboratory Settings
This compound is rapidly and completely absorbed after oral administration and has a longer terminal elimination half-life (approximately 17 to 29 hours) than commonly used drugs in this class . This suggests that the effects of this compound could potentially last longer in laboratory settings.
Dosage Effects in Animal Models
There was no effect on weight, growth, and food consumption for animals administered secnidazole, up to 300 mg/kg/day .
Metabolic Pathways
This compound is metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes . This suggests that this compound is involved in the metabolic pathways associated with these enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Secnidazole-d6 involves the incorporation of deuterium into the Secnidazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Secnidazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Secnidazole can be oxidized to form various metabolites.
Reduction: The nitro group in Secnidazole can be reduced to an amino group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or neutral conditions.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of hydroxylated metabolites.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives
Scientific Research Applications
Secnidazole-d6 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanism studies and to investigate the pharmacokinetics of Secnidazole.
Biology: Employed in metabolic studies to track the distribution and breakdown of Secnidazole in biological systems.
Medicine: Used in clinical research to study the efficacy and metabolism of Secnidazole in treating bacterial infections.
Industry: Utilized in the development of new pharmaceutical formulations and to ensure the quality control of Secnidazole-containing products .
Comparison with Similar Compounds
Secnidazole-d6 is compared with other 5-nitroimidazole compounds such as Metronidazole, Tinidazole, and Ornidazole:
Metronidazole: Similar mechanism of action but shorter half-life.
Tinidazole: Longer half-life than Metronidazole but shorter than Secnidazole.
Ornidazole: Similar efficacy but different pharmacokinetic profile.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQZUUQMTUIKBP-KUMAEYKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.